2,6-Bis(4-bromophenyl)-3-phenyl-4-piperidinone oxime
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Overview
Description
2,6-Bis(4-bromophenyl)-3-phenyl-4-piperidinone oxime is a complex organic compound with the molecular formula C23H20Br2N2O and a molecular weight of 500.23 g/mol This compound is characterized by the presence of bromine atoms at the 4th position of the phenyl rings, a phenyl group at the 3rd position, and an oxime group attached to the piperidinone ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2,6-Bis(4-bromophenyl)-3-phenyl-4-piperidinone oxime typically involves the following steps:
Condensation Reaction: The initial step involves the condensation of 4-bromoacetophenone with benzaldehyde in the presence of a base to form the intermediate chalcone.
Cyclization: The chalcone undergoes cyclization with piperidine to form the piperidinone ring.
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the literature. the synthetic routes mentioned above can be scaled up for industrial production with appropriate optimization of reaction conditions and purification processes.
Chemical Reactions Analysis
Types of Reactions
2,6-Bis(4-bromophenyl)-3-phenyl-4-piperidinone oxime can undergo various chemical reactions, including:
Oxidation: The oxime group can be oxidized to form the corresponding nitroso compound.
Reduction: The oxime group can be reduced to form the corresponding amine.
Substitution: The bromine atoms on the phenyl rings can undergo nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.
Reduction: Common reducing agents include sodium borohydride and lithium aluminum hydride.
Substitution: Nucleophiles such as amines, thiols, and alkoxides can be used for substitution reactions.
Major Products
Oxidation: Formation of nitroso derivatives.
Reduction: Formation of amine derivatives.
Substitution: Formation of substituted phenyl derivatives.
Scientific Research Applications
2,6-Bis(4-bromophenyl)-3-phenyl-4-piperidinone oxime has several scientific research applications:
Chemistry: It is used as an intermediate in the synthesis of various organic compounds.
Materials Science: It is used in the synthesis of polymers and materials with specific optical and electronic properties.
Mechanism of Action
The mechanism of action of 2,6-Bis(4-bromophenyl)-3-phenyl-4-piperidinone oxime is not well-documented. it is believed to interact with specific molecular targets and pathways, depending on its application. For example, in biological systems, it may interact with enzymes or receptors, leading to specific biochemical effects .
Comparison with Similar Compounds
Similar Compounds
2,6-Bis(4-bromophenyl)-4-piperidinone: Lacks the phenyl group at the 3rd position and the oxime group.
2,6-Bis(4-bromophenyl)-3-phenylpyridine: Contains a pyridine ring instead of a piperidinone ring.
Properties
IUPAC Name |
(NE)-N-[2,6-bis(4-bromophenyl)-3-phenylpiperidin-4-ylidene]hydroxylamine |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H20Br2N2O/c24-18-10-6-15(7-11-18)20-14-21(27-28)22(16-4-2-1-3-5-16)23(26-20)17-8-12-19(25)13-9-17/h1-13,20,22-23,26,28H,14H2/b27-21+ |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
XCCXAQPCIZPNDX-SZXQPVLSSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(NC(C(C1=NO)C2=CC=CC=C2)C3=CC=C(C=C3)Br)C4=CC=C(C=C4)Br |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C\1C(NC(C(/C1=N/O)C2=CC=CC=C2)C3=CC=C(C=C3)Br)C4=CC=C(C=C4)Br |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H20Br2N2O |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
500.2 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
124069-16-5 |
Source
|
Record name | 4-Piperidinone, 2,6-bis(4-bromophenyl)-3-phenyl-, oxime | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0124069165 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
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